

Application Note: Solid-Phase Extraction of Brexpiprazole S-oxide from Biological Matrices

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Compound of Interest

Compound Name: *Brexpiprazole S-oxide*

Cat. No.: *B1371586*

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Introduction

Brexpiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The drug undergoes extensive metabolism in the body, leading to the formation of several metabolites. One of the identified metabolic pathways is S-oxidation, resulting in the formation of **Brexpiprazole S-oxide**.^[1] Accurate and reliable quantification of this metabolite in biological matrices such as plasma, urine, and feces is crucial for comprehensive pharmacokinetic and metabolic studies.

Solid-phase extraction (SPE) is a robust and selective sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction and protein precipitation. These benefits include higher recovery, reduced matrix effects, and improved analytical sensitivity, which are critical for bioanalytical assays.

This application note details a solid-phase extraction protocol for the isolation and concentration of **Brexpiprazole S-oxide** from biological matrices prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, **Brexpiprazole S-oxide**, is retained on the sorbent while other components of the matrix are washed away. The analyte is then

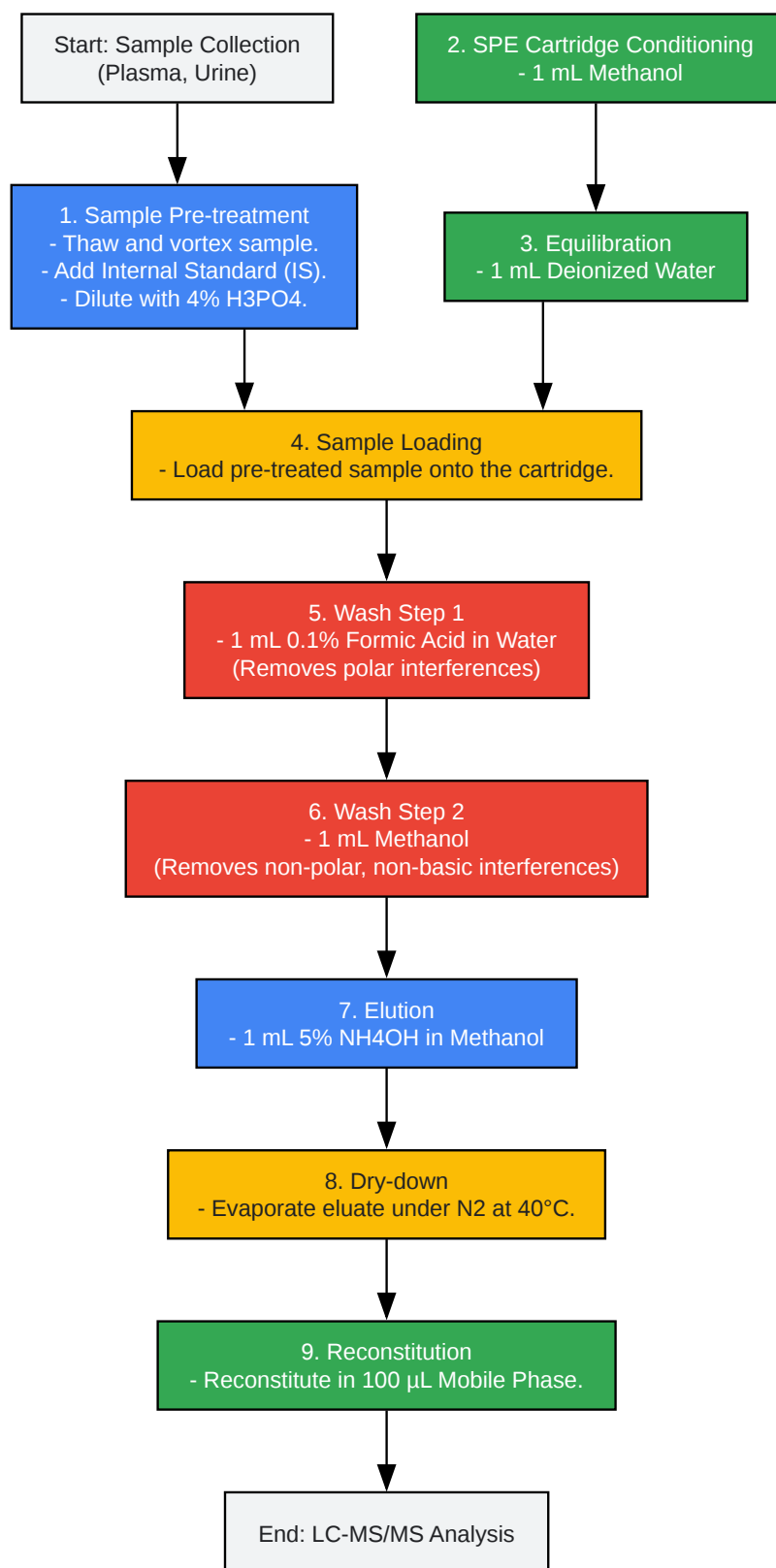
eluted from the sorbent using a small volume of a strong solvent. This process allows for the purification and concentration of the analyte. Given that brexpiprazole is a weakly basic compound with a pKa of 7.8, a mixed-mode cation exchange sorbent is recommended for the extraction of its metabolites, including the S-oxide, to leverage both hydrophobic and ionic interactions for enhanced selectivity.

Materials and Reagents

- SPE Cartridge: Mixed-Mode Cation Exchange, 30 mg, 1 mL
- **Brexpiprazole S-oxide** reference standard
- Internal Standard (IS): Isotopically labeled **Brexpiprazole S-oxide** or a structurally similar compound.
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized Water (18 MΩ·cm)
- Formic Acid (88%)
- Ammonium Hydroxide (28-30%)
- Biological Matrix: Human Plasma (with anticoagulant), Human Urine
- Centrifuge
- SPE Vacuum Manifold
- Nitrogen Evaporator

Experimental Protocol

A detailed workflow for the solid-phase extraction of **Brexpiprazole S-oxide** is presented below.



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Caption: Workflow for the solid-phase extraction of **Brexpiprazole S-oxide**.

Step-by-Step Method:

- Sample Pre-treatment:
 - Thaw biological samples (plasma or urine) to room temperature and vortex for 30 seconds.
 - To 500 μ L of the sample, add 50 μ L of the internal standard working solution.
 - Dilute the sample with 500 μ L of 4% phosphoric acid in water to facilitate protein precipitation and adjust the pH for optimal binding to the SPE sorbent.
 - Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
- SPE Cartridge Conditioning:
 - Place the mixed-mode cation exchange SPE cartridges on a vacuum manifold.
 - Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
- Equilibration:
 - Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.
- Sample Loading:
 - Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
 - Apply a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient binding of the analyte.
- Washing:
 - Wash 1: Pass 1 mL of 0.1% formic acid in deionized water through the cartridge to remove polar impurities.

- Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences. After this step, dry the sorbent bed under vacuum for 5 minutes.
- Elution:
 - Place collection tubes in the manifold.
 - Elute **Brexpiprazole S-oxide** from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, and the organic solvent disrupts non-polar interactions, facilitating its release from the sorbent.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.

Data Presentation

The performance of the SPE method should be evaluated through a validation process. The following tables summarize the expected quantitative data for the extraction of **Brexpiprazole S-oxide** from human plasma.

Table 1: Recovery and Matrix Effect

Analyte	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Brexpiprazole S-oxide	1 (LQC)	92.5	98.2
Brexpiprazole S-oxide	50 (MQC)	95.1	97.5
Brexpiprazole S-oxide	200 (HQC)	94.3	99.1

- Recovery (%) = (Peak area of analyte in extracted sample / Peak area of analyte in post-extraction spiked sample) x 100

- Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

Table 2: Precision and Accuracy

Analyte	Spiked Conc. (ng/mL)	Measured Conc. (ng/mL) ± SD	Precision (%CV)	Accuracy (%)
Brexpiprazole S-oxide	0.5 (LLOQ)	0.48 ± 0.05	10.4	96.0
Brexpiprazole S-oxide	1 (LQC)	0.97 ± 0.08	8.2	97.0
Brexpiprazole S-oxide	50 (MQC)	51.2 ± 3.5	6.8	102.4
Brexpiprazole S-oxide	200 (HQC)	195.8 ± 11.2	5.7	97.9

- LLOQ (Lower Limit of Quantification): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the extraction of **Brexpiprazole S-oxide** from biological matrices. The use of a mixed-mode cation exchange sorbent ensures high recovery and clean extracts, minimizing matrix effects and leading to improved performance in subsequent LC-MS/MS analysis. This protocol serves as a robust foundation for researchers and scientists in the field of drug development and clinical research for the accurate quantification of this key metabolite of Brexpiprazole.

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References

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